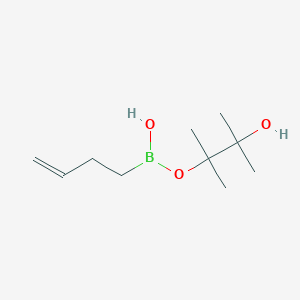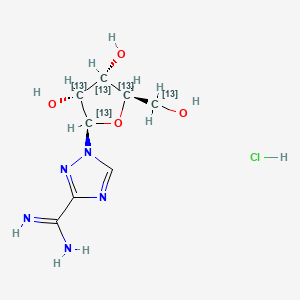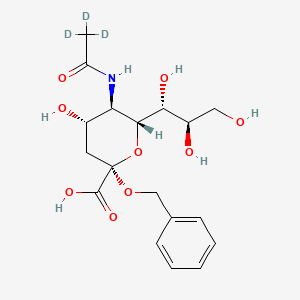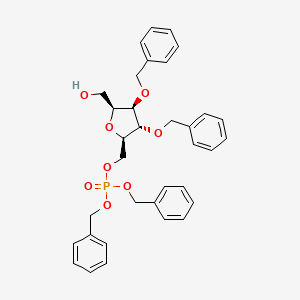
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves multiple steps, including the protection and deprotection of hydroxyl groups, benzylation, and phosphorylation. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Mechanism of Action
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Anhydro-3,4,6-tri-O-benzyl-1-deoxy-1-phenyl(diisopropyl)silyl-D-glucitol
- 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis(dibenzylphosphate)
Uniqueness
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate) is unique due to its specific molecular structure and functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C34H37O8P |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
dibenzyl [(2R,3R,4R,5S)-5-(hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C34H37O8P/c35-21-31-33(37-22-27-13-5-1-6-14-27)34(38-23-28-15-7-2-8-16-28)32(42-31)26-41-43(36,39-24-29-17-9-3-10-18-29)40-25-30-19-11-4-12-20-30/h1-20,31-35H,21-26H2/t31-,32+,33+,34+/m0/s1 |
InChI Key |
IYRWMYOBDFJOAR-KRFMAMIKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H](O[C@@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





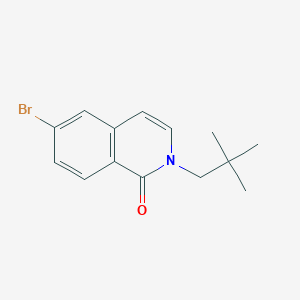
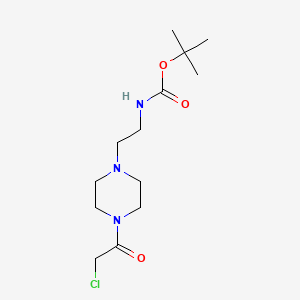
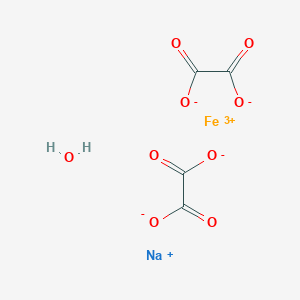
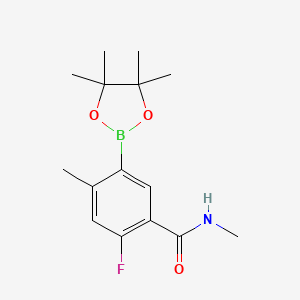
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


